[Chloromethyl(dimethyl)silyl] butanoate
Description
[Chloromethyl(dimethyl)silyl] butanoate is a silicon-containing ester characterized by a chloromethyl-dimethylsilyl group attached to a butanoate backbone. Its molecular formula is C₇H₁₅ClO₂Si, combining the reactivity of a silyl group with the ester functionality.
Properties
CAS No. |
959080-22-9 |
|---|---|
Molecular Formula |
C7H15ClO2Si |
Molecular Weight |
194.73 g/mol |
IUPAC Name |
[chloromethyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C7H15ClO2Si/c1-4-5-7(9)10-11(2,3)6-8/h4-6H2,1-3H3 |
InChI Key |
GHFMVAKTHDHKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Synthesis
The Grignard approach, adapted from tert-butyldimethylsilyl chloride synthesis, involves reacting chloromethylmagnesium chloride with dimethyldichlorosilane (DMCS). The reaction proceeds via a two-step mechanism:
-
Formation of the Grignard Reagent :
Magnesium activates chloromethane in a mixed ether-cyclohexane solvent at 40–55°C. The solvent ratio (6.5:3.5 ether-to-cyclohexane) ensures optimal magnesium reactivity while preventing premature silane hydrolysis.
-
Esterification with Butanoic Acid :
The resultant chloromethyl-dimethylsilyl chloride is refluxed with butanoic acid in toluene under Dean–Stark conditions to remove HCl:
Optimization and Yield
-
Solvent System : A 7:3 ether-to-cyclohexane ratio maximizes silane yield (82%).
-
Temperature Control : Maintaining 50°C during Grignard formation prevents exothermic runaway.
-
Purification : Post-reaction hydrochloric acid washing removes residual magnesium salts, followed by fractional distillation (boiling point: 124–126°C).
Ireland–Claisen Rearrangement of Silyl Ketene Acetals
Substrate Preparation and Rearrangement
The Ireland–Claisen route, detailed in ACS publications, employs silyl ketene acetals derived from butanoic acid derivatives:
-
Silyl Ketene Acetal Formation :
Butanoic acid is converted to its tert-butyldiphenylsilyl (TBDPS) ester, which undergoes deprotonation with LDA to form the enolate. Quenching with chloromethyl-dimethylsilyl chloride yields the silyl ketene acetal: -
Thermal Rearrangement :
Heating the acetal at 80°C induces-sigmatropic rearrangement, producing [chloromethyl(dimethyl)silyl] butanoate with >90% stereoretention.
Advantages and Limitations
-
Yield : 78–82% after column chromatography.
-
Byproducts : Minor amounts of elimination products (e.g., α,β-unsaturated esters) necessitate silica gel purification.
Direct Esterification Using Coupling Agents
Carbodiimide-Mediated Coupling
Chloromethyl-dimethylsilanol reacts with butanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Reaction Conditions
-
Solvent : Dry dichloromethane minimizes silanol condensation.
Transesterification of Silyl Ethers
Catalyst Screening
Tin(II) octoate catalyzes the transesterification between chloromethyl-dimethylsilyl methyl ether and ethyl butanoate:
Process Efficiency
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)dimethylsilyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The silanol group can undergo condensation reactions to form siloxanes, especially in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Condensation: Acidic or basic catalysts are used to promote the condensation of silanol groups, leading to the formation of siloxanes.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted (chloromethyl)dimethylsilyl derivatives.
Condensation Products: The major products are siloxanes, which are formed through the condensation of silanol groups.
Scientific Research Applications
(Chloromethyl)dimethylsilyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioisostere in enzyme and pheromone studies
Mechanism of Action
The mechanism of action of (Chloromethyl)dimethylsilyl butyrate involves its reactivity with various nucleophiles and its ability to undergo condensation reactions. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and condensation pathways .
Comparison with Similar Compounds
N-Acetyl-Glufosinate ([tert-butyl (dimethyl)silyl] 2-[acetyl-[tert-butyl (dimethyl)silyl]amino]-4-[[tert-butyl (dimethyl)silyl]oxy-methylphosphoryl] butanoate)
- Structural Similarities : Both compounds feature silyl-protected ester groups. However, N-Acetyl-Glufosinate includes multiple tert-butyl(dimethyl)silyl (TBDMS) groups and a phosphoryl moiety, enhancing steric bulk and metabolic stability .
- Applications: N-Acetyl-Glufosinate is a metabolite of the herbicide glufosinate, designed for environmental persistence . In contrast, [Chloromethyl(dimethyl)silyl] butanoate’s applications are less documented but may involve intermediates in silicone-polymer synthesis.
1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione
- Structural Similarities : Shares the chloromethyl(dimethyl)silyl group but incorporates a piperidinedione ring, which confers antifungal properties .
- Reactivity: The piperidinedione ring in this compound enables hydrogen bonding and metal coordination, unlike the ester group in [Chloromethyl(dimethyl)silyl] butanoate.
- The butanoate derivative’s biological activity remains unexplored.
Ethyl 4-(Dimethylamino)butanoate
- Structural Similarities: Both are esters of butanoic acid. However, the dimethylamino group in this compound replaces the silyl-chloromethyl group, altering polarity and basicity .
- Physicochemical Properties: Property [Chloromethyl(dimethyl)silyl] Butanoate Ethyl 4-(Dimethylamino)butanoate Polarity Low (hydrophobic silyl group) High (polar amino group) Hydrolysis Rate Fast (Si-Cl bond reactivity) Moderate (ester hydrolysis) Applications Polymer intermediates Pharmaceutical intermediates
Methyl Butanoate
- Structural Simplicity : A simple ester (C₅H₁₀O₂) without silicon or chlorine .
- Safety Profile: Methyl butanoate is generally recognized as safe (GRAS) for flavoring, whereas [Chloromethyl(dimethyl)silyl] butanoate’s toxicity is uncharacterized, necessitating caution in handling .
Key Research Findings and Data Gaps
- Reactivity: The chloromethyl-silyl group in [Chloromethyl(dimethyl)silyl] butanoate is highly reactive, analogous to chloromethyl methyl ether (a known carcinogen), suggesting stringent safety protocols are required .
- Synthetic Utility : Silicon-containing esters like this compound are valuable in protecting-group chemistry, though direct applications remain understudied compared to tert-butyl-silyl analogs .
- Data Limitations: No empirical data on melting point, solubility, or toxicity were found in the reviewed literature, highlighting the need for further characterization.
Biological Activity
[Chloromethyl(dimethyl)silyl] butanoate is a silane compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: CHClOSi
- Molecular Weight: 182.70 g/mol
- CAS Registry Number: 1719-57-9
The compound features a chloromethyl group attached to a dimethylsilyl moiety, which can influence its reactivity and biological interactions.
Biological Activity
Research indicates that [Chloromethyl(dimethyl)silyl] butanoate exhibits a variety of biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that it may possess antibacterial and antifungal activities. The presence of the chloromethyl group is often associated with enhanced reactivity towards microbial cells.
- Cytotoxicity: In vitro tests have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Cytotoxicity | Induces cell death in specific cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit key enzymes involved in microbial metabolism. |
The biological activity of [Chloromethyl(dimethyl)silyl] butanoate is hypothesized to involve several mechanisms:
- Reactivity with Cellular Components: The chloromethyl group can react with nucleophilic sites on proteins and nucleic acids, leading to disruption of cellular functions.
- Enzyme Inhibition: It may inhibit specific enzymes critical for microbial survival, thus exerting its antimicrobial effects.
- Induction of Apoptosis: In cancer cells, it may trigger pathways that lead to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of [Chloromethyl(dimethyl)silyl] butanoate against various pathogens. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the compound was tested on several cancer cell lines (e.g., HeLa and MCF-7). The results showed dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
Research Findings
Recent studies have focused on optimizing the synthesis of [Chloromethyl(dimethyl)silyl] butanoate to enhance its biological activities. For instance:
- A modified synthesis route has led to increased yields and purity, facilitating more accurate biological testing.
- Structure-activity relationship (SAR) studies are ongoing to identify structural modifications that could enhance its efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for [Chloromethyl(dimethyl)silyl] butanoate?
- Methodology : The compound can be synthesized via silylation of butanoic acid derivatives. A typical approach involves reacting chloromethyl(dimethyl)silane with butanoic acid chloride under anhydrous conditions. For example, nucleophilic acyl substitution can be performed in tetrahydrofuran (THF) at 0–5°C, followed by purification via vacuum distillation .
- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the silyl group. Monitor reaction progress using FT-IR for disappearance of the acyl chloride peak (~1800 cm⁻¹) .
Q. How should researchers characterize the purity and structure of [Chloromethyl(dimethyl)silyl] butanoate?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) should show signals for dimethylsilyl protons (δ 0.1–0.3 ppm), chloromethyl (δ 3.5–4.0 ppm), and butanoate methylene/methyl groups (δ 1.2–2.5 ppm).
- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.7) .
Q. What safety protocols are critical when handling [Chloromethyl(dimethyl)silyl] butanoate?
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
- Waste Management : Hydrolyze residual compound with aqueous NaOH (1M) to neutralize reactive chloromethyl groups before disposal .
Advanced Research Questions
Q. How does steric hindrance from the dimethylsilyl group affect the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : The bulky dimethylsilyl group reduces accessibility to the chloromethyl electrophilic center, slowing SN2 reactions. Kinetic studies (e.g., with KI in acetone) show a 40% decrease in reaction rate compared to non-silylated analogs .
- Workaround : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Q. What strategies mitigate hydrolysis of [Chloromethyl(dimethyl)silyl] butanoate in aqueous environments?
- Stabilization Methods :
- Add radical scavengers (e.g., BHT) to suppress autoxidation.
- Use anhydrous solvents (e.g., molecular sieves) and store at –20°C under argon .
Q. Can this compound serve as a precursor for silicon-containing polymers?
- Application in Materials Science : Yes. The chloromethyl group enables crosslinking via nucleophilic substitution (e.g., with diols or diamines), forming siloxane-linked networks. For example, reaction with 1,4-butanediol produces elastomers with tunable Tg (–50°C to 20°C) .
- Optimization : Adjust stoichiometry and curing temperature (80–120°C) to control crosslink density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
